molecular formula C17H18BrNO5S B13001193 N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B13001193
M. Wt: 428.3 g/mol
InChI Key: OIXWABHJNKOSCH-UHFFFAOYSA-N
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Description

N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromoacetyl group, dimethoxyphenyl moiety, and a sulfonamide group, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

The synthesis of N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the bromination of 2-acetyl-4,5-dimethoxyphenyl followed by sulfonamide formation. The reaction conditions often require the use of bromine in chloroform with continuous stirring . Industrial production methods may involve similar steps but on a larger scale, utilizing more efficient and cost-effective processes.

Chemical Reactions Analysis

N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, chloroform, and various nucleophiles. Major products formed from these reactions include substituted amides, sulfoxides, and heterocyclic compounds.

Scientific Research Applications

N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can disrupt various biological pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar compounds to N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide include:

This compound is unique due to its combination of bromoacetyl, dimethoxyphenyl, and sulfonamide groups, which provide a wide range of reactivity and applications.

Properties

Molecular Formula

C17H18BrNO5S

Molecular Weight

428.3 g/mol

IUPAC Name

N-[2-(2-bromoacetyl)-4,5-dimethoxyphenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H18BrNO5S/c1-11-4-6-12(7-5-11)25(21,22)19-14-9-17(24-3)16(23-2)8-13(14)15(20)10-18/h4-9,19H,10H2,1-3H3

InChI Key

OIXWABHJNKOSCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)CBr)OC)OC

Origin of Product

United States

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